molecular formula C23H16Cl2N2O3S B302889 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No. B302889
M. Wt: 471.4 g/mol
InChI Key: VXPFPIVORYZAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been extensively studied for its pharmacological properties and its mechanism of action.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide involves the inhibition of several key enzymes and signaling pathways involved in cancer cell proliferation, bacterial growth, and inflammation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which is overexpressed in many cancer cells. It has also been found to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide include the inhibition of cancer cell proliferation, bacterial growth, and inflammation. It has been found to induce apoptosis, or programmed cell death, in cancer cells, while also inhibiting their ability to migrate and invade surrounding tissues. In bacterial cells, this compound has been shown to inhibit DNA replication, leading to cell death. Additionally, this compound has been found to reduce the production of inflammatory mediators, such as prostaglandins, cytokines, and chemokines, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide in lab experiments is its potent anticancer and antibacterial activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and bacterial growth. Additionally, its anti-inflammatory properties make it a useful compound for studying the mechanisms of inflammation. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experimental models.

Future Directions

There are several future directions for research on 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide. One potential direction is to investigate its potential as a combination therapy with other anticancer or antibacterial agents. Another direction is to explore its potential as a treatment for other inflammatory diseases, such as arthritis or inflammatory bowel disease. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its pharmacokinetic and pharmacodynamic properties. Overall, the potential applications of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide make it a promising compound for further research in the field of medicine.

Synthesis Methods

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form 2,6-dichlorobenzylthiourea. This intermediate is then reacted with 2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione to form the final product.

Scientific Research Applications

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide has been studied for its potential applications in the treatment of cancer, bacterial infections, and inflammation. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, this compound has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Furthermore, it has been demonstrated to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide

Molecular Formula

C23H16Cl2N2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(1,3-dioxo-2-phenylisoindol-5-yl)acetamide

InChI

InChI=1S/C23H16Cl2N2O3S/c24-19-7-4-8-20(25)18(19)12-31-13-21(28)26-14-9-10-16-17(11-14)23(30)27(22(16)29)15-5-2-1-3-6-15/h1-11H,12-13H2,(H,26,28)

InChI Key

VXPFPIVORYZAPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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